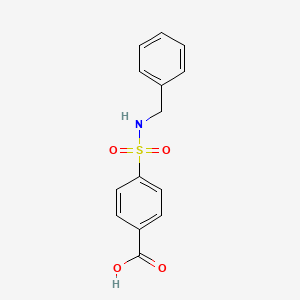

4-(benzylsulfamoyl)benzoic Acid

Description

4-(Benzylsulfamoyl)benzoic acid is a benzoic acid derivative functionalized at the para position with a sulfamoyl group substituted by a benzyl moiety. This compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors or antimicrobial agents, owing to the sulfonamide moiety's prevalence in pharmaceuticals .

Properties

IUPAC Name |

4-(benzylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c16-14(17)12-6-8-13(9-7-12)20(18,19)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKWFWKPYTWADA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzylsulfamoyl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with benzyl chloride in the presence of a base, followed by sulfonation. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of 4-(benzylsulfamoyl)benzoic acid may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps like recrystallization and purification using chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzylsulfamoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products: The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted benzoic acid compounds.

Scientific Research Applications

4-(Benzylsulfamoyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzylsulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of cytosolic phospholipase A2α by binding to the enzyme’s active site, thereby preventing the formation of pro-inflammatory eicosanoids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfamoyl Group

4-[(3,4-Dimethylphenyl)sulfamoyl]benzoic Acid (CAS 1562417-33-7)

- Structure : The sulfamoyl group is substituted with a 3,4-dimethylphenyl ring instead of benzyl.

- Synthesis : Prepared via condensation of 4-(bromomethyl)benzoic acid with 3,4-dimethylaniline derivatives .

- Applications : Used in structure-activity relationship (SAR) studies for optimizing sulfonamide-based therapeutics .

4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic Acid (CAS 18813-87-1)

- Structure : Features a methoxy group on the phenyl ring of the sulfamoyl substituent.

4-Chloro-3-sulfamoylbenzoic Acid

Core Structure Modifications

4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic Acid Derivatives

- Structure: Replaces the sulfamoyl group with a dihydroisoquinoline-methyl moiety.

- Synthesis: Generated via reaction of 4-(bromomethyl)benzoic acid with tertrahydroisoquinoline derivatives, followed by amidation .

- Activity : These derivatives exhibit potent butyrylcholinesterase (BChE) inhibition, highlighting the role of heterocyclic substituents in enzyme targeting .

2-Hydroxy-5-((4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)diazenyl)benzoic Acid (Compound 4h)

Spectral and Analytical Comparisons

- IR Spectroscopy : Sulfonamide derivatives show characteristic S=O asymmetric (~1350 cm⁻¹) and symmetric (~1150 cm⁻¹) stretches. Benzyl substitution introduces aromatic C-H stretches (~3000 cm⁻¹), while methoxy groups display C-O stretches (~1250 cm⁻¹) .

- UV-Vis: Benzoic acid derivatives with electron-withdrawing groups (e.g., sulfonamide) exhibit λmax shifts due to extended conjugation. For example, 4-[4-(dimethylaminobenzylidene)amino]benzoic acid shows λmax at 341 nm (ε = 0.3896) in methanol .

Biological Activity

4-(Benzylsulfamoyl)benzoic acid, a compound with the chemical formula C15H16N2O4S, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with a sulfamoyl group and a benzyl group, contributing to its unique reactivity and biological interactions. Its structure can be represented as follows:

- Chemical Formula : C15H16N2O4S

- Molecular Weight : 320.36 g/mol

The biological activity of 4-(benzylsulfamoyl)benzoic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active sites on proteins, potentially modulating their activity. This interaction is crucial for its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research has demonstrated that 4-(benzylsulfamoyl)benzoic acid exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 50 μg/mL |

| Bacillus subtilis | 25 μg/mL |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

In addition to its antimicrobial activity, 4-(benzylsulfamoyl)benzoic acid has been investigated for its anti-inflammatory effects. Studies suggest that the compound can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. This property makes it a candidate for therapeutic applications in conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the efficacy of 4-(benzylsulfamoyl)benzoic acid against multi-drug resistant bacterial strains. The compound demonstrated potent activity, significantly reducing bacterial growth in vitro compared to control groups .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked reduction in swelling and pain indicators, suggesting its potential use in treating inflammatory conditions .

Toxicity and Safety Profile

Toxicity assessments indicate that while 4-(benzylsulfamoyl)benzoic acid exhibits biological activity, it also presents some level of toxicity at higher concentrations. In studies involving aquatic organisms such as Daphnia magna, moderate toxicity was observed, emphasizing the need for careful dosage considerations in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.